molecular formula C3H8ClN5 B2408787 1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride CAS No. 57355-11-0

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2408787
CAS No.: 57355-11-0
M. Wt: 149.58
InChI Key: CIQZDTJRNONJQY-UHFFFAOYSA-N
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Description

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of tetrazole derivatives, which are often used in medical, environmental, and industrial research due to their unique chemical structure and biological activity.

Mode of Action

As a tetrazole derivative, it may interact with its targets in a manner similar to other compounds in this class

Biochemical Pathways

Given its classification as a tetrazole derivative, it may influence pathways similar to those affected by other compounds in this class. More research is needed to identify the specific pathways and their downstream effects.

Result of Action

As a tetrazole derivative, it may have effects similar to other compounds in this class. More research is needed to describe these effects in detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride can be synthesized through various methods. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can be applied to a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides . Another method involves the use of powerful diazotizing reagents like fluorosulfonyl azide, which enables the synthesis of tetrazoles under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of environmentally benign, cost-effective, and high-yielding protocols. For example, L-proline can be used as a catalyst to synthesize 5-substituted 1H-tetrazoles from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides . This method offers simple experimental procedures, short reaction times, and excellent yields.

Chemical Reactions Analysis

Types of Reactions

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different tetrazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, fluorosulfonyl azide, and L-proline. Reaction conditions often involve aqueous environments, mild temperatures, and the use of catalysts to enhance reaction rates and yields .

Major Products Formed

Major products formed from these reactions include various substituted tetrazoles, amine derivatives, and other nitrogen-rich compounds.

Scientific Research Applications

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug design and development, particularly as a bioisostere for carboxylic acids.

    Industry: The compound is used in the development of high-energy materials and coordination chemistry as ligands.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives, such as:

  • 1H-Tetrazole
  • 5-Substituted 1H-Tetrazoles
  • 1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole

Uniqueness

1-(2H-Tetrazol-5-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for carboxylic acids makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c1-2(4)3-5-7-8-6-3;/h2H,4H2,1H3,(H,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZDTJRNONJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57355-11-0
Record name 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
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